molecular formula C12H20ClNO B12812533 p-(Hexyloxy)aniline hydrochloride CAS No. 57666-61-2

p-(Hexyloxy)aniline hydrochloride

Cat. No.: B12812533
CAS No.: 57666-61-2
M. Wt: 229.74 g/mol
InChI Key: WPHKVGUZCCBDGB-UHFFFAOYSA-N
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Description

p-(Hexyloxy)aniline hydrochloride: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a hexyloxy group attached to the para position of the aniline ring, and it exists as a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nucleophilic Substitution: One common method for synthesizing p-(Hexyloxy)aniline hydrochloride involves the nucleophilic substitution of a halogenated benzene derivative with hexyloxy group. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reduction of Nitro Compounds: Another method involves the reduction of p-(Hexyloxy)nitrobenzene to p-(Hexyloxy)aniline, followed by the formation of the hydrochloride salt using hydrochloric acid.

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration of hexyloxybenzene, followed by catalytic hydrogenation to reduce the nitro group to an amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-(Hexyloxy)aniline hydrochloride can undergo oxidation reactions to form quinone derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the preparation of conducting polymers and other advanced materials.

Biology:

  • Investigated for its potential use in biochemical assays and as a reagent in biological research.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug synthesis.

Industry:

  • Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of p-(Hexyloxy)aniline hydrochloride involves its interaction with various molecular targets. The hexyloxy group can influence the electronic properties of the aniline ring, affecting its reactivity and interactions with other molecules. The compound can participate in various chemical reactions, including nucleophilic and electrophilic processes, depending on the conditions and reagents used.

Comparison with Similar Compounds

  • p-(Methoxy)aniline hydrochloride
  • p-(Ethoxy)aniline hydrochloride
  • p-(Butoxy)aniline hydrochloride

Comparison:

  • Uniqueness: The hexyloxy group in p-(Hexyloxy)aniline hydrochloride provides unique steric and electronic properties compared to shorter alkoxy groups. This can result in different reactivity and applications.
  • Reactivity: The longer alkyl chain in the hexyloxy group can influence the solubility and reactivity of the compound, making it distinct from its shorter-chain analogs.

Properties

CAS No.

57666-61-2

Molecular Formula

C12H20ClNO

Molecular Weight

229.74 g/mol

IUPAC Name

(4-hexoxyphenyl)azanium;chloride

InChI

InChI=1S/C12H19NO.ClH/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12;/h6-9H,2-5,10,13H2,1H3;1H

InChI Key

WPHKVGUZCCBDGB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)[NH3+].[Cl-]

Origin of Product

United States

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